Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate
Description
Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate is a complex organic compound that features a thiophene ring, a butyl chain, and an ethyl ester group attached to a benzoate structure
Properties
CAS No. |
61440-39-9 |
|---|---|
Molecular Formula |
C17H21NO2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 4-(4-thiophen-2-ylbutylamino)benzoate |
InChI |
InChI=1S/C17H21NO2S/c1-2-20-17(19)14-8-10-15(11-9-14)18-12-4-3-6-16-7-5-13-21-16/h5,7-11,13,18H,2-4,6,12H2,1H3 |
InChI Key |
GOOGEPWKPSBRMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Attachment of the Butyl Chain: The thiophene ring is then alkylated with a butyl halide under basic conditions to form the 4-(thiophen-2-yl)butyl derivative.
Formation of the Benzoate Ester: The final step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 4-aminobenzoate. This is then coupled with the 4-(thiophen-2-yl)butyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzoate structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including corrosion inhibitors and metal complexing agents.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as kinases and estrogen receptors.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Ethyl 4-{[4-(thiophen-2-YL)butyl]amino}benzoate can be compared with other thiophene-containing compounds:
Thiophene: A simple five-membered ring containing sulfur, used as a building block in various chemical syntheses.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a butyl chain, and an ethyl ester group attached to a benzoate structure. This unique combination imparts specific chemical and biological properties that are not found in simpler thiophene derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
